

Vatalanib cell culture concentration range

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Compound Focus: Vatalanib dihydrochloride

CAS No.: 212141-51-0

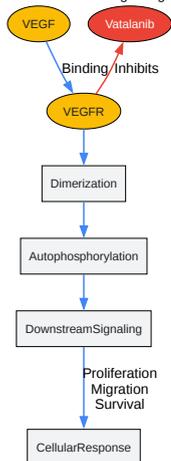
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Vatalanib Mechanism of Action

Vatalanib is an oral tyrosine kinase inhibitor that primarily targets vascular endothelial growth factor receptors (VEGFRs). The diagram below illustrates its mechanism and a typical experimental workflow for analyzing its effects on the VEGF signaling pathway.

Vatalanib Inhibits VEGF Signaling Pathway



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Vatalanib Working Concentrations

The table below summarizes typical working concentrations for Vatalanib from vendor recommendations and research literature.

Application / Cell Type	Typical Working Concentration	Incubation Time	Key Findings / Purpose	Source
General Pretreatment	0.5 - 50 μ M	0.5 - 2 hours	Inhibit kinase activity prior to stimulator [1].	
Proliferation Assay (HUVECs)	~7.1 nM (IC50)	Varies (e.g., 48-72 hrs)	Inhibition of VEGF-induced thymidine incorporation [2].	
Multiple Myeloma Cells	Up to 50 μ M	Up to 72 hours	Dose-dependent inhibition of cell proliferation and VEGF-induced migration [1].	
Chronic Lymphocytic Leukemia	Not Specified	Not Specified	Induction of apoptosis (used alongside Pazopanib) [1].	
Hepatocellular Carcinoma	Not Specified	Not Specified	Enhanced IFN/5-FU induced apoptosis [2].	

Experimental Protocol: Inhibiting VEGF-Induced Signaling

This protocol outlines the steps to assess Vatalanib's effect on VEGF-induced signaling and proliferation in endothelial cells, based on common methodologies [1] [2].

1. Cell Seeding and Serum Starvation

- Seed Human Umbilical Vein Endothelial Cells (HUVECs) into multi-well plates (e.g., 12-well or 96-well for proliferation assays) at an appropriate density and allow them to adhere overnight.
- Replace the growth medium with a low-serum or serum-free medium for 4-24 hours to synchronize the cell cycle and quiesce the cells.

2. Compound Pretreatment

- Prepare a stock solution of Vatalanib in DMSO. Dilute it in serum-free medium to the desired working concentrations (e.g., 10 nM to 10 μ M). **Include a vehicle control** containing the same concentration of DMSO.
- Aspirate the starvation medium and add the Vatalanib-containing medium to the cells.
- Pre-incubate the cells with Vatalanib for **0.5 to 2 hours** [1].

3. VEGF Stimulation

- After pretreatment, add recombinant VEGF (e.g., 10-50 ng/mL) directly to the wells to stimulate the VEGFR pathway. Continue to incubate the cells.
 - For **signaling analysis** (Western Blot): Incubate for a short period (e.g., 5-15 minutes) before lysing cells to detect phosphorylation levels of VEGFR2 and its downstream effectors like ERK.
 - For **proliferation assays**: Incubate for 48-72 hours, after which cell viability is measured using an MTT or CellTiter-Glo assay.

Troubleshooting Common Issues

Low Inhibitory Effect

- **Cause:** Inadequate concentration or incubation time; degraded compound; insufficient pathway stimulation.
- **Solution:** Perform a dose-response curve. Ensure VEGF is bioactive and added at a sufficient concentration. Use fresh Vatalanib stock solutions and verify inhibition of VEGFR2 phosphorylation via Western blot as a positive control.

High Background Cell Death in Controls

- **Cause:** Cytotoxicity from high DMSO concentration.

- **Solution:** Ensure the final DMSO concentration is kept low (typically $\leq 0.1\%$). Include a vehicle-only control (DMSO in medium) to establish the baseline.

Poor Compound Solubility

- **Cause:** Vatalanib can precipitate out of aqueous solution at higher concentrations.
- **Solution:** The compound is soluble in DMSO at least at 20 mg/mL [1]. For working solutions in medium, ensure a final DMSO concentration that keeps the compound in solution. Gently warm and vortex solutions if needed.

Important Handling & Safety Notes

- **Solubility and Storage:** Vatalanib is soluble in DMSO and water [1]. Lyophilized powder should be stored desiccated at -20°C , protected from light. Once dissolved, aliquots should be used within 3 months to prevent loss of potency, and multiple freeze-thaw cycles should be avoided [1].
- **For Research Use Only:** Vatalanib is labeled "**For Research Use Only**" and is not approved for diagnostic or therapeutic use in humans [1].

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References

1. Vatalanib [cellsignal.com]
2. (PTK787) 2HCl | CAS... | Manufacturer BioCrick Vatalanib [biocrick.com]

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